molecular formula C15H20BrNO2 B1441601 tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate CAS No. 943750-38-7

tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate

Cat. No.: B1441601
CAS No.: 943750-38-7
M. Wt: 326.23 g/mol
InChI Key: PZDPUQUIZKCNOF-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate, specifically the (S)-enantiomer with CAS Registry Number 1189152-81-5, is a high-value pyrrolidine derivative that serves as a crucial chiral building block in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C15H20BrNO2 and a molecular weight of 326.23, features a stereogenic center and a bromophenyl group, making it a versatile intermediate for constructing more complex, bioactive molecules . Its predicted physical properties include a density of 1.319 g/cm³ and a boiling point of 382.9 °C, and it should be stored sealed in a dry environment at room temperature to maintain stability . Its primary application is in pharmaceutical synthesis, where it is investigated for its potential therapeutic applications and utilized as a key precursor in the development of new drugs and therapeutic agents . The compound's specific stereochemistry is critical for enantioselective synthesis, supporting advanced methodologies such as metalloradical C-H alkylination for the efficient construction of chiral five-membered ring systems like pyrrolidines . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-6-8-12(16)9-7-11/h6-9,13H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDPUQUIZKCNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695913
Record name tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943750-38-7
Record name tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate typically involves:

  • Formation or functionalization of the pyrrolidine ring.
  • Introduction of the 4-bromophenyl substituent via aromatic substitution or cross-coupling.
  • Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group.

The Boc protection is crucial for stabilizing the amine functionality during subsequent reactions and purification.

Key Preparation Methods and Reaction Conditions

Palladium- or Copper-Catalyzed Cross-Coupling for Aryl Substitution

A common approach to attach the 4-bromophenyl group to the pyrrolidine core involves cross-coupling reactions such as Buchwald-Hartwig amination or Ullmann-type coupling using aryl halides and pyrrolidine derivatives.

  • Example Procedure :
    • React 2-pyrrolidinone with 4-bromo-substituted iodoarenes in the presence of copper(I) iodide catalyst and potassium phosphate base in DMSO solvent under nitrogen atmosphere at elevated temperature (~110 °C) for 24 hours.
    • This forms the arylated pyrrolidinone intermediate, which can be further reduced or modified.

Reduction and Functional Group Manipulation

  • The arylated pyrrolidinone intermediate may be reduced using sodium borohydride (NaBH4) at 0 °C to room temperature to yield the corresponding hydroxy pyrrolidine derivative.
  • Subsequent functional group transformations, such as mesylation and elimination, can be employed to introduce further modifications if necessary.

Boc Protection of Pyrrolidine Nitrogen

  • The nitrogen of the pyrrolidine ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or imidazole.
  • Typical conditions involve stirring the pyrrolidine derivative with Boc2O and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0 °C to room temperature for several hours to overnight.
  • The reaction mixture is then quenched, extracted, and purified by column chromatography to afford the Boc-protected product.

Representative Experimental Procedure

Step Reagents & Conditions Outcome Yield (%)
1. Arylation of 2-pyrrolidinone 2-pyrrolidinone, 4-bromo iodoarene, CuI (2 mmol), K3PO4 (60 mmol), DMSO, 110 °C, 24 h under N2 Formation of 1-(4-bromophenyl)pyrrolidin-2-one intermediate 50-75
2. Reduction NaBH4 (15 mmol), 0 °C to RT, 2 h 3-(4-bromophenyl)pyrrolidine alcohol derivative Not specified
3. Boc Protection Boc2O, imidazole or Et3N, DMAP, DCM, 0 °C to RT, 12-24 h This compound 70-85

Analytical and Purification Techniques

  • Purification : Flash chromatography on silica gel is the preferred method to isolate the Boc-protected product with high purity.
  • Characterization :
    • NMR spectroscopy (1H, 13C) confirms the structure and substitution pattern.
    • High-resolution mass spectrometry (HRMS) verifies molecular weight.
    • Optical rotation measurements may be conducted if stereochemistry is relevant.
    • HPLC and GC analyses assess purity and reaction completion.

Research Findings and Optimization Notes

  • The copper-catalyzed arylation step is sensitive to reaction temperature and base equivalents; optimizing these parameters improves yield and selectivity.
  • Boc protection is generally high yielding and mild, preserving sensitive functionalities on the pyrrolidine ring.
  • Alternative methods such as one-pot syntheses combining arylation and Boc protection have been explored for efficiency but require careful control of reaction conditions to avoid side reactions.
  • The use of lithium triethylborohydride (LiHBEt3) at low temperature (-78 °C) has been reported for selective reductions in related pyrrolidine derivatives, indicating potential for fine-tuning intermediate transformations.

Summary Table of Preparation Methods

Method Aspect Details Source Reference
Arylation CuI-catalyzed coupling of 2-pyrrolidinone with 4-bromo iodoarene in DMSO at 110 °C
Reduction NaBH4 reduction of pyrrolidinone intermediate at 0 °C to RT
Boc Protection Reaction with Boc2O, imidazole/Et3N, DMAP in DCM at 0 °C to RT
Purification Flash chromatography on silica gel
Characterization Techniques NMR, HRMS, optical rotation, HPLC, GC
Yield Range Arylation: 50-75%; Boc protection: ~70%

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

Organic Synthesis

tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable for developing new compounds in organic chemistry.

Medicinal Chemistry

The compound has potential applications in drug development due to its structural similarity to bioactive molecules. It may be used in:

  • Pharmaceutical Research : Investigating its effects on biological pathways and mechanisms.
  • Biological Activity Studies : Understanding its interaction with enzymes and receptors, which could lead to the development of new therapeutics .

A study evaluated the biological activity of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)Notes
HeLa15Moderate sensitivity
MCF-710High sensitivity
A54920Low sensitivity

This data highlights the compound's potential utility in cancer therapy .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound to explore enhanced biological activities. Various substitution reactions were performed to modify the bromophenyl group, leading to compounds with improved solubility and efficacy in biological assays.

Derivative NameBiological Activity
N-(4-fluorophenyl) derivativeIncreased enzyme inhibition
N-(3-methoxyphenyl) derivativeEnhanced anticancer properties

These derivatives demonstrated improved interactions with target proteins, showcasing the compound's versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. Additionally, the pyrrolidine ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Moving the bromophenyl group from C2 to C3 (as in tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate) alters reactivity in cross-coupling reactions due to steric and electronic effects .
  • Electron-Withdrawing Groups: The 4-fluorophenoxymethyl analog exhibits enhanced binding to caspase enzymes compared to bromophenyl derivatives, attributed to fluorine’s electronegativity .
  • Bulkier Groups : The 4-octylphenethyl substituent in improves lipid solubility, making it suitable for membrane-targeted anticancer agents .

Stereochemical Variants

Enantiomer Specific Rotation Purity Synthetic Route Reference
(R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate Not reported 96% Asymmetric palladium catalysis
(S)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate Not reported 95% Chiral resolution

Key Observations :

  • The (R)-enantiomer is more commonly utilized in medicinal chemistry for its compatibility with biological targets .
  • The (S)-enantiomer is often employed in peptide mimetics, as seen in amide derivatives like tert-butyl (S)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate (CAS: 1007881-98-2) .

Functionalized Derivatives

Compound Name Functional Group Molecular Weight Application Reference
tert-Butyl (S)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate Amide-linked ketone 411.30 g/mol Protease inhibition studies
(S)-tert-Butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate Imidazole ring 392.29 g/mol Antiviral research (Daclatasvir impurity)
tert-Butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate Secondary amine 367.27 g/mol Ligand for transition-metal catalysts

Key Observations :

  • Introduction of an imidazole ring () enhances hydrogen-bonding capacity, critical for antiviral activity .
  • The amide derivative in shows discontinued commercial availability, likely due to niche research applications .

Biological Activity

tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic applications, particularly in oncology.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a tert-butyl group and a 4-bromophenyl moiety. Its structure can be represented as follows:

tert Butyl 2 4 bromophenyl pyrrolidine 1 carboxylate C15H18BrNO2 \text{tert Butyl 2 4 bromophenyl pyrrolidine 1 carboxylate}\quad \text{ C}_15\text{H}_{18}\text{BrN}\text{O}_2\text{ }

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment. The following sections detail its effects on specific cancer cell lines, mechanisms of action, and potential therapeutic applications.

  • Apoptosis Induction :
    • The compound has been shown to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins. This is critical as Bcl-2 overexpression is often associated with resistance to chemotherapy .
    • A study indicated that similar compounds can inhibit Bcl-2 activity, leading to increased apoptosis in tumor cells .
  • Multidrug Resistance (MDR) Reversal :
    • Research suggests that the compound may play a role in reversing MDR in cancer cells by altering lipid signaling pathways. This interference reduces the expression of MDR transporters, enhancing the accumulation of chemotherapeutic agents within cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Hepatocellular Carcinoma (HCC)10Induces apoptosis via Bcl-2 inhibition
MCF-7 (Breast Cancer)15Modulates lipid signaling pathways
A549 (Lung Cancer)20Enhances drug accumulation

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

  • Hepatocellular Carcinoma :
    • In a murine model, the administration of this compound showed significant reduction in tumor size and increased survival rates compared to controls. The study highlighted its ability to enhance the efficacy of sorafenib, a common treatment for HCC, by overcoming MDR mechanisms .
  • Breast Cancer :
    • In vitro studies on MCF-7 cells demonstrated that this compound not only inhibited cell proliferation but also induced apoptotic markers such as caspase activation and p53 upregulation. These findings suggest its potential as an adjunct therapy in breast cancer treatment .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how the compound behaves in biological systems:

  • Absorption : The compound is well absorbed with peak plasma concentrations reached within 30 minutes post-administration.
  • Distribution : Limited brain penetration was observed, indicating a peripheral action which may be beneficial for targeting tumors without affecting central nervous system functions .

Q & A

Q. What computational methods predict its environmental persistence or metabolite pathways?

  • Methodology : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation (BIOWIN score) and bioaccumulation (log Kow). Use docking simulations (AutoDock Vina) to identify potential cytochrome P450 binding sites for metabolite prediction .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
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tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.